![molecular formula C16H11FO3 B3042190 6-Fluoro-3-(4-hydroxyphenyl)-4-methylcoumarin CAS No. 527751-35-5](/img/structure/B3042190.png)
6-Fluoro-3-(4-hydroxyphenyl)-4-methylcoumarin
Overview
Description
6-Fluoro-3-(4-hydroxyphenyl)-4-methylcoumarin is a coumarin derivative. Coumarins are a type of chemical compound found in many plants. They have a distinctive sweet scent, and are used in perfumes and flavorings. They also have various biological activities and are used in some types of drugs .
Molecular Structure Analysis
The molecular structure of 6-Fluoro-3-(4-hydroxyphenyl)-4-methylcoumarin would be characterized by the coumarin backbone, which is a lactone derived from ortho-hydroxycinnamic acid. It would have a fluorine atom at the 6 position, a hydroxyphenyl group at the 3 position, and a methyl group at the 4 position .Chemical Reactions Analysis
Coumarin derivatives can undergo various chemical reactions. For example, they can be hydrolyzed to yield phenols and cinnamic acids. They can also undergo addition reactions at the double bond, and substitutions at the aromatic ring .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Fluoro-3-(4-hydroxyphenyl)-4-methylcoumarin would depend on its specific structure. In general, coumarins are crystalline compounds that are often fluorescent. They are usually soluble in organic solvents, but less soluble in water .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-fluoro-3-(4-hydroxyphenyl)-4-methylchromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FO3/c1-9-13-8-11(17)4-7-14(13)20-16(19)15(9)10-2-5-12(18)6-3-10/h2-8,18H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFQJZDHNXHPJDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)F)C3=CC=C(C=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-3-(4-hydroxyphenyl)-4-methylcoumarin |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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